molecular formula C18H22N2O3 B4703024 1-(3-methoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide

1-(3-methoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide

Cat. No.: B4703024
M. Wt: 314.4 g/mol
InChI Key: CHBDBPWDKJNFIR-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by a pyrrolidine ring substituted with a 3-methoxyphenyl group, a 5-oxo group, and a carboxamide group with N,N-di(prop-2-en-1-yl) substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.

    Introduction of the 3-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 3-methoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrrolidine derivative with a suitable amine, such as prop-2-en-1-amine, under appropriate conditions.

    Introduction of the N,N-Di(prop-2-en-1-yl) Substituents: This step involves the alkylation of the carboxamide nitrogen atoms with prop-2-en-1-yl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common techniques include batch or continuous flow synthesis, with careful control of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the 5-oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-methoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-2-carboxamide
  • 1-(3-methoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-4-carboxamide
  • 1-(3-methoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-5-carboxamide

Uniqueness

1-(3-methoxyphenyl)-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide is unique due to the specific position of the carboxamide group on the pyrrolidine ring and the presence of the 3-methoxyphenyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)-5-oxo-N,N-bis(prop-2-enyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-4-9-19(10-5-2)18(22)14-11-17(21)20(13-14)15-7-6-8-16(12-15)23-3/h4-8,12,14H,1-2,9-11,13H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBDBPWDKJNFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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